(S)-Volinanserin, also known as (R)-(+)-MDL 100,907, is the biologically active enantiomer of the potent and highly selective serotonin 5-HT2A receptor antagonist, volinanserin. This compound is a critical tool in neuroscience research for investigating the roles of the 5-HT2A receptor in various physiological and pathological processes. Its high affinity and selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors make it a precise pharmacological probe. The decision to procure the specific (S)-enantiomer over its racemic mixture or other in-class substitutes is often driven by the need for stereochemical purity to ensure target specificity and reproducibility in experimental outcomes.
Substituting (S)-Volinanserin with its racemate or the (R)-enantiomer is ill-advised due to stereoselective binding at the target receptor; the pharmacological activity resides in the (S)-enantiomer. Using the racemic mixture introduces a 50% inactive component, which can lead to inaccurate dose-response relationships and potentially confounding off-target effects. Other 5-HT2A antagonists like ketanserin or pimavanserin, while targeting the same receptor, exhibit different binding affinities, selectivity profiles, and downstream signaling effects, making them unsuitable as direct replacements. For instance, ketanserin shows lower affinity for the 5-HT2A receptor compared to (S)-Volinanserin. Furthermore, differences in solubility and pharmacokinetic properties, such as oral bioavailability and half-life, between these compounds can significantly impact experimental design and outcomes, underscoring the need for the specific procurement of (S)-Volinanserin for targeted and reproducible research.
(S)-Volinanserin, as the active enantiomer of MDL 100,907, demonstrates a sub-nanomolar binding affinity for the 5-HT2A receptor, with a reported dissociation constant (KD) of 0.56 nM. In a direct comparison, the standard 5-HT2A antagonist, ketanserin, exhibited a two-fold lower affinity for the receptor under the same experimental conditions. Another source reports a Ki value of 0.36 nM for volinanserin.
| Evidence Dimension | Receptor Binding Affinity (KD) |
| Target Compound Data | 0.56 nM |
| Comparator Or Baseline | Ketanserin: ~1.12 nM (two-fold higher KD) |
| Quantified Difference | Approximately 2-fold higher affinity |
| Conditions | Radioligand binding assay in rat cortical homogenates. |
Higher affinity allows for the use of lower concentrations to achieve target saturation, reducing the risk of off-target effects and improving the precision of in vitro and in vivo studies.
(S)-Volinanserin exhibits high selectivity for the 5-HT2A receptor. It has over 80-fold greater selectivity for the 5-HT2A receptor compared to other serotonin receptor subtypes. Specifically, it shows 300-fold selectivity for the 5-HT2A receptor over the 5-HT1c, alpha-1 adrenergic, and D2 dopamine receptors. This high degree of selectivity is crucial for isolating the effects of 5-HT2A receptor blockade in complex biological systems.
| Evidence Dimension | Receptor Selectivity (Fold-difference) |
| Target Compound Data | >80-fold for 5-HT2A over other 5-HT subtypes; 300-fold over 5-HT1c, alpha-1, and D2 receptors |
| Comparator Or Baseline | Other serotonin, adrenergic, and dopamine receptors |
| Quantified Difference | 80 to 300-fold higher selectivity |
| Conditions | In vitro receptor binding assays. |
High selectivity minimizes confounding variables from interactions with other receptors, leading to more interpretable and publishable research data.
In rodent models, (S)-Volinanserin has demonstrated significant in vivo effects at low doses. For instance, doses of 1 and 3 mg/kg were shown to increase non-rapid eye movement sleep (NREMS) and reduce wakefulness in rats. In another study, (S)-Volinanserin produced a dose-dependent blockade of DOI-induced head-twitch response in mice, with an AD50 of 0.0062 mg/kg, and attenuated DOI-induced intracranial self-stimulation (ICSS) depression in rats with an AD50 of 0.0040 mg/kg. This contrasts with other 5-HT2A antagonists like eplivanserin, which did not significantly modify NREMS at similar doses in the same study.
| Evidence Dimension | In Vivo Efficacy (Effective Dose) |
| Target Compound Data | 1-3 mg/kg for sleep modulation; 0.0040-0.0062 mg/kg (AD50) for blocking psychedelic-induced behaviors |
| Comparator Or Baseline | Eplivanserin: No significant effect on NREMS at similar doses. |
| Quantified Difference | Effective at doses where a comparator was not. |
| Conditions | In vivo studies in rats and mice. |
Demonstrated low-dose in vivo efficacy provides a strong rationale for its use in animal studies, potentially reducing compound requirements and associated costs.
For practical laboratory use, the solubility of (S)-Volinanserin has been characterized. It is soluble in organic solvents such as ethanol (~20 mg/ml), DMSO (~15 mg/ml), and dimethyl formamide (DMF) (~25 mg/ml). For aqueous solutions, a method of first dissolving in DMF followed by dilution in a buffer like PBS is recommended, achieving a solubility of approximately 0.5 mg/ml in a 1:1 DMF:PBS solution. This defined solubility provides a clear protocol for preparing stock solutions and formulations for in vitro and in vivo experiments, ensuring reproducibility.
| Evidence Dimension | Solubility |
| Target Compound Data | ~25 mg/ml in DMF, ~20 mg/ml in Ethanol, ~15 mg/ml in DMSO, ~0.5 mg/ml in 1:1 DMF:PBS |
| Comparator Or Baseline | Not applicable |
| Quantified Difference | Not applicable |
| Conditions | Standard laboratory solvents. |
A well-defined solubility profile is critical for the reliable and reproducible preparation of experimental solutions, avoiding issues with compound precipitation and inaccurate dosing.
Given its high affinity and selectivity, (S)-Volinanserin is the compound of choice for studies aiming to specifically block the 5-HT2A receptor to elucidate its role in neurotransmission, behavior, and disease models.
The demonstrated ability of (S)-Volinanserin to increase slow-wave sleep at low doses in preclinical models makes it a valuable tool for research into the mechanisms of sleep regulation and the development of novel treatments for insomnia.
With its proven in vivo efficacy in blocking the behavioral effects of psychedelic agents like DOI and LSD, (S)-Volinanserin is a critical reference compound for studies on the mechanisms of hallucinogens and the development of potential therapeutic interventions.
Due to its well-characterized pharmacological profile, (S)-Volinanserin serves as an essential benchmark for the in vitro and in vivo evaluation of new chemical entities targeting the 5-HT2A receptor for various therapeutic indications.
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